6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione
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Overview
Description
6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione is a chemical compound known for its unique structure and properties It belongs to the class of benzothiopyran derivatives, which are characterized by a benzene ring fused to a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylthiobenzaldehyde with methyl acetoacetate in the presence of a base, followed by oxidation to form the desired trione. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trione to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiopyran derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2H-1-benzothiopyran-4(3H)-one
- 6-Methyl-2-phenyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide
Uniqueness
6-Methyl-2-phenyl-1-benzothiopyran-1,1,4-trione is unique due to its specific substitution pattern and the presence of the trione functionality. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other benzothiopyran derivatives.
Properties
CAS No. |
6948-57-8 |
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Molecular Formula |
C16H12O3S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
6-methyl-1,1-dioxo-2-phenylthiochromen-4-one |
InChI |
InChI=1S/C16H12O3S/c1-11-7-8-15-13(9-11)14(17)10-16(20(15,18)19)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
CICRGFFOMNSRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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